Berzosertib

Content Navigation

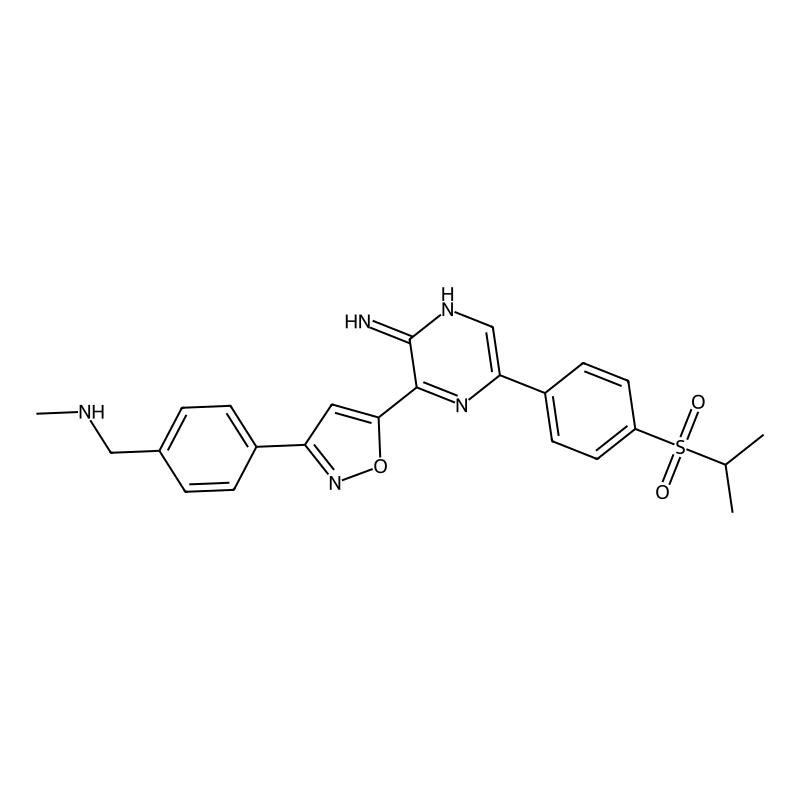

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Berzosertib discovery and development timeline

Berzosertib Development Timeline and Key Data

The table below summarizes the major milestones in the discovery and development of this compound.

| Year / Period | Milestone / Event | Key Findings / Outcomes | References |

|---|---|---|---|

| Pre-2012 | Discovery & Preclinical Development | Originally discovered by Vertex as VE-822/VX-970; an improved analogue of VE-821 with superior drug-like properties, potency (IC₅₀ = 0.2 nM in cell-free assays), and selectivity. | [1] |

| 2012 | Acquisition & First-in-Human Trial | Acquired by Merck KGaA; first participant enrolled in a clinical study (NCT02157792) on December 10, 2012. | [1] |

| 2012-2019 | Extensive Preclinical Research | Demonstrated strong radiosensitizing and chemosensitizing effects with cisplatin, gemcitabine, and other DNA-damaging agents across multiple cancer models (e.g., PDAC, NSCLC, SCLC). | [1] |

| 2015-2018 | Phase I Clinical Trials (Multiple Combinations) | Early-phase trials established safety profiles and preliminary efficacy. As a monotherapy, it was well-tolerated up to 480 mg/m². Common toxicities in combination therapies included hematological effects like neutropenia and thrombocytopenia. | [1] |

| 2022 | Phase II Setback in SCLC | The global Phase II trial (DDRiver SCLC 250) in relapsed, platinum-resistant SCLC was discontinued due to a low probability of meeting its primary objective. | [2] [3] |

| 2022-Present | Ongoing & Future Development | Continued evaluation in other combinations and settings via investigator-sponsored studies. Merck KGaA progresses oral ATR inhibitor M1774, building on lessons from this compound. | [2] [3] |

Experimental Protocols for Key Preclinical Studies

The robust preclinical data for this compound was generated using standard, rigorous experimental models.

- In Vitro Cell Viability and Clonogenic Assays: Cancer cell lines (e.g., PDAC, NSCLC, SCLC) were treated with this compound alone and in combination with DNA-damaging agents (e.g., cisplatin, gemcitabine, radiation). Cell viability was measured using assays like MTT or CellTiter-Glo. For clonogenic assays, cells were irradiated with/without ATR inhibitor pre-treatment, then cultured to form colonies, with survival fractions calculated to determine radiosensitization effects [1].

- In Vivo Xenograft Models: Immunocompromised mice were implanted with human cancer cells (cell-line-derived or patient-derived xenografts). Once tumors were established, mice were treated with vehicle, this compound alone, chemotherapy/radiation alone, or the combination. Primary endpoints included tumor volume measurement and time-to-progression, with some studies also assessing overall survival [1].

- Biomarker and Mechanism Studies: Cellular and tumor samples were analyzed via Western blotting to confirm target engagement (e.g., reduction in phosphorylated CHK1) and assess DNA damage markers (e.g., γH2AX) [1].

Mechanism of Action: DNA Damage Response Pathway

The following diagram illustrates the core DNA Damage Response (DDR) pathway and the specific point where this compound acts.

This compound inhibits ATR kinase, preventing DNA repair and promoting cancer cell death.

Clinical Trial Landscape and Status

This compound has been investigated in a wide range of clinical trials. As of a 2022 update, it had been studied in approximately 1,000 patients across various combinations [2] [3].

| Combination Partner | Example Indications | Key Phase & Status (as of 2022) |

|---|---|---|

| Chemotherapy (Topotecan, Cisplatin, Carboplatin, Gemcitabine) | Small Cell Lung Cancer (SCLC), Advanced Solid Tumors | Phase II (Topotecan combo in SCLC discontinued; others ongoing) [1] [2] |

| Radiotherapy | Various Solid Tumors | Phase I / Ib (Ongoing in investigator-sponsored trials) [1] |

| PARP Inhibitors (e.g., Veliparib, Olaparib) | Advanced Solid Tumors | Phase I / II (Ongoing) [1] |

| Immunotherapy (e.g., Avelumab) | Metastatic Solid Tumors | Phase I / II (Ongoing) [1] |

| Other DDR Inhibitors (e.g., WEE1 inhibitor) | Acute Myeloid Leukemia (AML), Solid Tumors | Preclinical / Early Phase [1] |

Future Development Directions

While the development path for this compound has narrowed in certain areas, the broader field of ATR inhibition remains active.

- Shift to Next-Generation Inhibitors: Merck KGaA is now advancing M1774, an oral ATR inhibitor, with a confirmed monotherapy dose for Phase Ib evaluation [2] [3].

- Ongoing External Studies: this compound continues to be explored in other combinations and clinical settings through external, investigator-initiated trials, reflecting an "open innovation" approach [2].

- New Competitors: The field continues to attract new entrants, such as AK0658, a preclinical ATR inhibitor claiming best-in-class potential in selectivity and pharmacokinetics [4].

References

Berzosertib mechanism of action ATR inhibition

Mechanism of Action: Core Principles

The mechanism of action of berzosertib is based on exploiting the DNA damage response in cancer cells.

- ATR's Role in DNA Damage Response: ATR kinase is a master regulator of the cellular response to replication stress and DNA single-strand breaks [1]. When DNA damage occurs, ATR is activated and signals through its key effector, CHK1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair [1] [2].

- Inducing Synthetic Lethality: Many cancer cells have underlying deficiencies in other DDR pathways (like p53 mutation or ATM loss), making them heavily dependent on the ATR-CHK1 pathway for survival [3] [1]. This compound inhibits ATR, disrupting this critical backup system.

- Chemo- and Radiosensitization: By blocking ATR, this compound prevents cancer cells from repairing the DNA damage induced by chemotherapy or radiotherapy. This drives the accumulation of DNA damage, leading to replication fork collapse, mitotic catastrophe, and cell death [1] [4].

The diagram below illustrates how this compound disrupts the DNA damage response pathway, leading to cell death in cancer cells.

core mechanism of ATR inhibition by this compound

Preclinical Evidence Summary

Substantial preclinical data demonstrates this compound's ability to sensitize various cancer types to DNA-damaging agents. Key findings are summarized in the table below.

| Cancer Type | Combination Treatment | Key Preclinical Findings | Citation |

|---|---|---|---|

| Head and Neck SCC (HNSCC) | Cisplatin & Radiation | Synergistic decrease in cell viability & colony formation; increased apoptosis. | [5] |

| Non-Small Cell Lung Cancer (NSCLC) | Cisplatin, Gemcitabine | Strong potentiation of cytotoxicity; significant tumor growth regression/delay in patient-derived xenografts. | [4] |

| Small Cell Lung Cancer (SCLC) | Cisplatin | Highly synergistic; inhibited tumor growth and improved survival in mouse models. | [4] |

| Pancreatic Cancer | Radiotherapy | Selective and strong sensitization of cancer cells to radiotherapy in vitro and in vivo. | [4] |

Clinical Development Overview

This compound has been evaluated in numerous clinical trials, primarily in combination with other chemotherapies.

| Clinical Aspect | Details |

|---|---|

| Highest Phase | Phase II [6] [7] |

| Primary Indications Under Study | Small Cell Lung Cancer (SCLC), Ovarian Cancer, Soft Tissue Sarcoma, and other solid tumors [6]. |

| Established RP2D | 210 mg/m² IV on Days 2 and 9, in a 21-day cycle with gemcitabine [3]. |

| Key Efficacy Signal (Phase II) | In platinum-resistant SCLC, combination with topotecan showed 36% confirmed objective response rate and median progression-free survival of 4.8 months [8]. |

| Common Adverse Events | Anemia, lymphopenia, thrombocytopenia, neutropenia, nausea, vomiting [3] [8]. |

Experimental Methodology Overview

For researchers designing experiments with this compound, the following established protocols provide a reference.

1. In Vitro Cell Viability and Combination Studies [5]

- Purpose: To determine IC₅₀ and synergism with chemo/radiotherapy.

- Cell Lines: Use relevant cancer models (e.g., HNSCC lines Cal-27 and FaDu).

- Dosing: Treat cells with this compound (e.g., 0.016-1 µM) alone and combined with cisplatin or radiation.

- Incubation: 72 hours post-treatment.

- Viability Assay: Perform resazurin assay; measure fluorescence/absorbance.

- Synergy Analysis: Calculate Combination Index (CI) using Chou-Talalay method or use SynergyFinder.

2. Clonogenic Survival Assay [5]

- Purpose: To measure long-term cell survival and reproductive death after treatment.

- Seeding: Seed cells at low densities (e.g., 250-1200 cells/well).

- Treatment: After 24h, treat with this compound and radiation (e.g., 0-6 Gy).

- Drug Removal: Replace this compound-medium with fresh medium after 72h.

- Incubation: Incubate for 10-14 days to allow colony formation.

- Analysis: Stain colonies; count colonies >50 cells; plot survival fractions.

3. Apoptosis Assay [5]

- Purpose: To quantify induction of programmed cell death.

- Seeding: Seed cells in 96-well plates.

- Treatment: After 24h, treat with this compound ± combination for 48h.

- Measurement: Use Caspase-Glo 3/7 reagent; incubate 30min; record luminescence.

The following workflow maps out the key experimental steps for in vitro synergy and mechanism studies:

in vitro workflow for synergy studies

Future Research Directions

- Novel ATR Biomarkers: Phosphoproteomic screens have identified new ATR substrates (e.g., SCAF1) highly sensitive to this compound, which could serve as potent pharmacodynamic biomarkers [9].

- Immunotherapy Combinations: Emerging evidence suggests ATR inhibition can increase tumor mutational burden and activate the cGAS-STING pathway, supporting combination strategies with immune checkpoint inhibitors [1].

References

- 1. Targeting ATR Pathway in Solid Tumors: Evidence of ... [pmc.ncbi.nlm.nih.gov]

- 2. Progress towards a clinically-successful ATR inhibitor ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 study of the ATR inhibitor this compound (formerly ... [nature.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. The ATR inhibitor this compound acts as a radio [pmc.ncbi.nlm.nih.gov]

- 6. - Drug Targets, Indications, Patents - Synapse this compound [synapse.patsnap.com]

- 7. - Merck KGaA - AdisInsight this compound [adisinsight.springer.com]

- 8. Merck Advances ATR in Small Cell Lung Cancer Inhibitor this compound [merckgroup.com]

- 9. Chemo-Phosphoproteomic Profiling with ATR Inhibitors ... [sciencedirect.com]

Berzosertib VE-821 precursor compound properties

Chemical and Pharmacological Properties

The table below summarizes and compares the key characteristics of the precursor VE-821 and the clinical candidate berzosertib.

| Property | VE-821 (Precursor) | This compound (Clinical Candidate) |

|---|---|---|

| Role in Development | Lead compound, tool for basic research | Improved clinical candidate |

| ATR Inhibition (Cell-free, IC₅₀) | 26 nM [1] | 0.2 nM [2] |

| ATR Inhibition (Cellular, IC₅₀) | Information Missing | 19 nM [2] |

| Selectivity | >1000-fold selective for ATR over related PIKKs (ATM, DNA-PK, mTOR, PI3Kγ) [1] | >100-fold selective over DNA-PK, ATM, and other PI3Kα kinases [2] |

| Key Limitation | Lacked "drug-like" properties required for clinical progression [2] [3] | Improved solubility and pharmacokinetic (PK) properties [2] |

| Reported Aqueous Solubility | Information Missing | 52 μM [2] |

| Clinical Status | Pre-clinical tool compound | Phase I/II clinical trials [2] |

VE-821 was discovered via high-throughput screening as a potent and selective ATP-competitive ATR inhibitor, but its properties were insufficient for human trials [3] [1]. This compound was rationally designed as an improved analogue, showing significantly greater potency and more suitable pharmacokinetic properties for clinical development [2] [3].

Key Experimental Protocols and Evidence

The transition from VE-821 to this compound was supported by extensive preclinical experiments demonstrating their mechanism of action and efficacy.

In Vitro Kinase Inhibition and Selectivity Assays

Purpose: To confirm direct inhibition of ATR kinase and test selectivity against related kinases.

- Methodology: A radiometric phosphate incorporation assay is used. A buffer containing the kinase and its target peptide is prepared. The compound is added at varying concentrations, and the reaction is initiated with [γ-³³P]ATP. After incubation, the reaction is stopped with phosphoric acid. The phosphorylated peptide is captured on a phosphocellulose membrane, and radioactivity is measured to quantify kinase activity [1].

- Findings: These assays confirmed VE-821's high potency and selectivity for ATR, a profile retained and improved in this compound [2] [1].

In Vitro Cell Viability and Chemosensitization Assays

Purpose: To determine the cytotoxicity of the compounds alone and their ability to sensitize cancer cells to DNA-damaging agents.

- Cell Culture: Cancer cell lines are plated and allowed to adhere overnight.

- Treatment: Cells are treated with a range of compound concentrations, either alone or in combination with chemotherapeutics like cisplatin, gemcitabine, or topoisomerase inhibitors.

- Viability Measurement: After incubation (e.g., 96 hours), cell viability is measured using reagents like MTS, and absorbance is read on a plate reader. Synergy is often analyzed using specialized software [1].

- Findings: VE-821 and this compound showed minimal single-agent cytotoxicity but potently sensitized a wide range of cancer cells to DNA-damaging agents, with effects often more pronounced in cells with defective p53 or ATM pathways [2] [4] [5].

Analysis of DNA Damage and Repair Markers

Purpose: To provide evidence of the compounds' mechanism of action by assessing their impact on the DNA damage response.

- Methodology: Treated cells are analyzed via Western blotting or immunofluorescence for key DDR markers.

- Key Biomarkers:

- pCHK1 (Ser345): Phosphorylation at this site is a direct downstream target of ATR. Its reduction indicates successful ATR inhibition [2] [5].

- γH2AX: A marker of DNA double-strand breaks. Levels often increase with combination treatment, indicating persistent, unrepaired damage [4] [6].

- Rad51 Foci: These represent homologous recombination repair. ATR inhibition can reduce Rad51 foci formation, explaining the increased DNA damage [5].

In Vivo Efficacy Studies

Purpose: To evaluate the antitumor efficacy and selective sensitization in animal models.

- Xenograft Models: Mice bearing human tumor xenografts are treated with vehicle, DNA-damaging agent alone, ATR inhibitor alone, or the combination.

- Endpoints: Tumor volume is measured regularly to calculate tumor growth delay. Tumors are also harvested for biomarker analysis.

- Findings: A landmark study showed that VE-822 (this compound) profoundly sensitized pancreatic tumor xenografts to radiation and gemcitabine without augmenting toxicity to normal tissues in the model [5]. This tumor-selective sensitization is a cornerstone of its clinical development.

ATR Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core DNA Damage Response (DDR) pathway and the mechanism of ATR inhibitors.

This pathway shows how ATR inhibitors block the DNA damage response, pushing cancer cells with replication stress toward cell death.

Current Clinical Status of this compound

This compound is the first ATR inhibitor to be extensively evaluated in humans and is currently in multiple Phase I and II clinical trials [2]. It is primarily being investigated in combination with:

- DNA-Damaging Chemotherapy: Such as cisplatin, carboplatin, gemcitabine, and topotecan [2] [7].

- Radiotherapy: Exploring its radiosensitizing potential [2].

- Other Targeted Agents: Including PARP inhibitors (veliparib) and immunotherapy (avelumab) [2].

Early clinical data indicates that this compound is well-tolerated as a monotherapy and shows promising clinical activity in combination, particularly in platinum-refractory small cell lung cancer (SCLC) [2]. A population pharmacokinetic analysis confirmed that its exposure is predictable, and no clinically significant drug-drug interactions were found with carboplatin, cisplatin, or gemcitabine, supporting its continued development [7].

Conclusion

VE-821 served as a critical proof-of-concept tool compound that validated ATR inhibition as a viable cancer therapy strategy. Its successor, this compound, was engineered with improved drug-like properties. The transition from bench to bedside was guided by robust experimental protocols demonstrating selective sensitization of cancer cells to DNA-damaging agents, a mechanism rooted in the disruption of the ATR-CHK1 signaling axis.

References

- 1. VE-821 | ATM/ATR inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. Discovery of ATR kinase inhibitor this compound (VX-970, ... [sciencedirect.com]

- 4. The ATR inhibitor VE-821 increases the sensitivity of ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeting ATR in vivo using the novel inhibitor VE-822 ... [nature.com]

- 6. ATR inhibitors VE-821 and VX-970 sensitize cancer ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics of ATR inhibitor this compound ... [link.springer.com]

Berzosertib IC50 value ATR kinase assay

Quantitative Data on Berzosertib

The table below summarizes the key quantitative data for this compound (also known as VX-970, M6620, or VE-822).

| Parameter | Value | Context / Assay Details | Source |

|---|---|---|---|

| Biochemical IC₅₀ | 19 nM | In vitro ATR kinase assay | [1] [2] |

| Cellular IC₅₀ (HNSCC) | 0.25 - 0.29 µM | 72-hour treatment in head and neck squamous cell carcinoma cell lines (Cal-27 and FaDu); cell viability assay | [3] |

| Clinical Dose (RP2D) | 210 mg/m² | Recommended Phase 2 dose when administered with gemcitabine (1000 mg/m²) on days 2 and 9 of a 21-day cycle | [1] |

ATR Kinase Assay Protocol

The core methodology for measuring ATR kinase activity in vitro is the Homogeneous Time-Resolved Fluorescence (HTRF) assay [4] [5]. Here is a detailed breakdown of one referenced protocol [4]:

- Reaction Setup: The kinase reaction incubates human ATR/ATRIP complex with its substrate, 50 nM GST-cMyc-p53, in an assay buffer containing various compound concentrations.

- Reaction Initiation: The reaction is started by adding a Mg/ATP mix at a final concentration of 10 µM.

- Incubation: The reaction proceeds for 30 minutes at room temperature.

- Reaction Stop: The process is stopped by adding a solution containing EDTA.

- Detection: A detection buffer is added, containing two antibodies:

- A d2-labelled anti-GST monoclonal antibody.

- A Europium-labelled anti-phospho Ser15 antibody specific for phosphorylated p53.

- Reading and Calculation: The plate is read in time-resolved fluorescence mode. The HTRF signal is calculated using the formula: HTRF = 10000 × (Em665nm / Em620nm).

This assay design is summarized in the workflow below:

Cellular Activity and Mechanism of Action

In cellular environments, this compound exhibits its effect by disrupting the DNA Damage Response (DDR) pathway.

As shown in the pathway above, this compound prevents ATR from activating its key downstream effector, CHK1, disrupting cell cycle checkpoints and leading to apoptosis, especially in cancer cells under replication stress [2] [3]. This mechanism underlies its observed activity as a chemosensitizer and radiosensitizer [3].

Key Considerations for Researchers

- Distinguish Biochemical vs. Cellular IC₅₀: The biochemical IC₅₀ (19 nM) reflects direct enzyme inhibition, while the cellular IC₅₀ (~0.27 µM) includes factors like cell permeability and metabolism [1] [2] [3].

- Clinical Pharmacokinetics: this compound exhibits non-linear pharmacokinetics in mice due to saturation of plasma protein binding, which may influence dose-exposure relationships in humans [6]. Population PK analyses in humans show no clinically significant interactions with chemotherapy agents like gemcitabine and cisplatin [7].

References

- 1. Phase 1 study of the ATR inhibitor this compound (formerly ... [nature.com]

- 2. Discovery of ATR kinase inhibitor this compound (VX-970, ... [sciencedirect.com]

- 3. The ATR inhibitor this compound acts as a radio [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro ATR kinase assay [bio-protocol.org]

- 5. ATR Kinase Assay Service [reactionbiology.com]

- 6. Non-linear IV pharmacokinetics of the ATR inhibitor ... [link.springer.com]

- 7. Population pharmacokinetics of ATR inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action & Rationale for Combination Therapy

The therapeutic strategy for berzosertib is based on exploiting specific vulnerabilities in cancer cells. The following diagram illustrates its core mechanism and the rationale for its combination with DNA-damaging agents.

This compound inhibits the ATR-mediated DDR pathway, preventing DNA repair and leading to cell death.

This mechanism is particularly effective in tumors with underlying deficiencies in other DDR pathways, such as loss of ATM or p53 function, creating a state of synthetic lethality [1] [2] [3].

Preclinical & Clinical Evidence Summary

Extensive research demonstrates this compound's activity across various cancer types and combination regimens. Key quantitative findings are summarized in the table below.

| Cancer Model / Type | Combination Agent | Key Experimental Findings / Clinical Outcomes | Citation |

|---|---|---|---|

| HNSCC (in vitro) | Radiation | Synergistic increase in radiosensitivity; decreased colony formation. | [1] |

| HNSCC (in vitro) | Cisplatin | Synergistic decrease in cell viability (Combination Index, CI < 0.9). | [1] |

| Ovarian Cancer (in vitro/in vivo) | Sacituzumab Govitecan (SG) | SG induces replication stress; combination with ATRi shows distinct effects on DDR. | [4] |

| Advanced Solid Tumors (Phase 1) | Gemcitabine ± Cisplatin | RP2D: this compound 210 mg/m² (D2, D9) + Gemcitabine 1000 mg/m² (D1, D8) Q3W. Manageable safety profile. | [2] |

| Advanced Solid Tumors (Phase 1) | Irinotecan | RP2D: this compound 270 mg/m² + Irinotecan 180 mg/m² every 2 weeks. Promising activity in ATM-mutant tumors (2 partial responses in pancreatic cancer). | [5] |

| Advanced Solid Tumors (Phase 1) | Cisplatin + Veliparib (PARPi) | MTD/RP2D established. Antitumor activity observed in pts with and without HR-deficient tumors, and post-platinum treatment. | [6] |

| Glioblastoma (Preclinical) | Temozolomide (TMZ) | Marked in vitro synergy; limited brain distribution due to P-gp/Bcrp efflux transporters. | [7] |

Practical Experimental & Clinical Considerations

For researchers and clinicians designing studies with this compound, several factors are critical for success.

- Sequencing and Scheduling is Critical: Preclinical data strongly support a sequenced administration, where the DNA-damaging agent (e.g., cisplatin, gemcitabine) is given before this compound, typically 24 hours later [4] [6] [2]. This schedule allows time for the therapy to induce replication stress and DNA damage, which ATR then attempts to repair—creating the ideal context for ATR inhibition to be maximally effective.

- Biomarker-Driven Patient Selection: Clinical activity is most pronounced in tumors with specific DDR deficiencies. The most compelling evidence exists for tumors with ATM alterations [5] [3]. Other potential biomarkers include TP53 mutations and high levels of endogenous replication stress [1] [7].

- Toxicity Profile is Manageable: The primary dose-limiting toxicities are myelosuppressive, including anemia, thrombocytopenia, neutropenia, and lymphopenia [6] [5] [2]. These are often exacerbated when this compound is combined with other myelosuppressive chemotherapies like cisplatin and gemcitabine, requiring careful dose management in clinical trials [2] [3].

Key Experimental Protocols

To evaluate the effects of this compound in preclinical models, standard assays for DNA damage and cell survival are employed.

- Clonogenic Survival Assay: This is a gold-standard method for assessing the long-term reproductive potential of cells after a treatment. In a typical protocol, cells are treated with a DNA-damaging agent (e.g., radiation or cisplatin), followed 24 hours later by this compound. After 72 hours of exposure, the drug-containing medium is replaced with fresh medium, and cells are incubated for 10-14 days to allow colony formation. Colonies are then stained and counted, with a synergy analysis performed using software like SynergyFinder [1].

- DNA Damage Marker Analysis (Immunofluorescence/Immunoblotting): The induction and persistence of DNA damage can be quantified by measuring biomarkers such as γH2AX (a marker for DNA double-strand breaks) and pNBS1. Tumor biopsies or cells are collected at specified time points (e.g., post-chemotherapy and post-berzosertib). The stained foci are imaged and quantified using fluorescence microscopy, providing a direct readout of DDR inhibition [5].

- Cell Viability and Synergy Assays: Short-term cell viability is often measured using assays like resazurin. To rigorously evaluate drug interactions, a matrix of doses (e.g., a 6x6 or 10x10 design) for this compound and its combination partner is tested. The resulting data are analyzed with models like the Zero Interaction Potency (ZIP) model or the Combination Index (CI) method to distinguish synergistic, additive, or antagonistic effects [4] [1].

References

- 1. The ATR inhibitor this compound acts as a radio [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 study of the ATR inhibitor this compound (formerly ... [nature.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. Distinct effects of sacituzumab govitecan and this compound on DNA ... [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 clinical trial of the ataxia telangiectasia and Rad3 ... [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and Tolerability of this compound, an Ataxia ... [pmc.ncbi.nlm.nih.gov]

- 7. Brain Distribution of this compound: An Ataxia Telangiectasia ... [sciencedirect.com]

Berzosertib preclinical models antitumor activity

Mechanism of Action and Rationale

Berzosertib (also known as VX-970, VE-822, M6620) exerts its effects by selectively inhibiting the ATR kinase, a key regulator of the DNA damage response (DDR) [1]. The rational basis for its use, especially in combination with DNA-damaging therapies, stems from the concept of synthetic lethality [2] [3].

- Target: ATR (Serine-protein kinase ATR) with an inhibitory concentration (IC50) of 19 nM. It also inhibits ATM with a Ki of 34 nM [4] [1].

- Primary Mechanism: Cancer cells often have underlying deficiencies in other DDR pathways (e.g., p53 mutations or ATM loss). This creates a reliance on the ATR-Chk1 pathway for DNA repair and survival, particularly during replication stress. This compound disrupts this critical backup system [2] [3] [1].

- Synergy with DNA-Damaging Agents: Chemotherapies (e.g., cisplatin, gemcitabine, topoisomerase inhibitors) and radiation cause DNA lesions that activate ATR. By inhibiting ATR, this compound prevents cell cycle arrest and DNA repair, leading to the accumulation of DNA damage, replication fork collapse, and mitotic catastrophe [3] [1].

The diagram below illustrates how this compound disrupts the DNA damage response pathway.

This compound inhibits ATR, preventing DNA repair and causing cell death.

Quantitative Preclinical Efficacy Data

The following tables summarize key quantitative findings on this compound's antitumor activity from preclinical studies.

Table 1: In Vitro Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Treatment | Key Metric | Result | Citation |

|---|---|---|---|---|---|

| Cal-27 | Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound Monotherapy | IC50 (72h) | 0.25 µM | [3] |

| FaDu | Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound Monotherapy | IC50 (72h) | 0.29 µM | [3] |

| MNNG/HOS | Osteosarcoma | This compound Monotherapy | Cell Viability | Dose-dependent decrease | [4] |

| 143B | Osteosarcoma | This compound Monotherapy | Cell Viability | Dose-dependent decrease | [4] |

| PSN-1 | Pancreatic Cancer | This compound + Gemcitabine + XRT (6 Gy) | Apoptosis (Annexin V-FITC/PI) | Increased apoptosis at 48h | [4] |

Table 2: In Vivo Efficacy and Combination Studies

| Model Type | Cancer Type | Treatment Regimen | Key Finding | Citation | | :--- | :--- | :--- | :--- | :--- | | Patient-derived xenograft | Non-Small Cell Lung Cancer (NSCLC) | this compound + Cisplatin | Enhanced tumor growth inhibition vs cisplatin alone; activity in cisplatin-refractory tumors [2] | | PSN-1 Xenograft | Pancreatic Cancer | this compound (60 mg/kg, 6 days) + XRT (6 Gy) | More than doubled tumor growth delay (TV600) vs radiation alone [4] | | Orthotopic Mouse Model | Acute Myeloid Leukemia (AML) | this compound + Gemcitabine | Acute sensitization & increased survival [5] | | Pancreatic Cancer Xenograft | Pancreatic Cancer | this compound + Gemcitabine + Radiation | Marked prolongation of growth delay without increased normal tissue toxicity [5] |

Table 3: Synergistic Combinations with Other Therapies

| Combination Partner | Cancer Model (In Vitro/In Vivo) | Observed Effect | Citation | | :--- | :--- | :--- | :--- | | Cisplatin | HNSCC (FaDu, Cal-27), NSCLC xenografts | Synergistic decrease in cell viability; enhanced tumor growth inhibition [2] [3] | | Gemcitabine | Pancreatic cancer, AML model | Acute sensitization; prolonged growth delay; increased survival [2] [5] | | Radiation (XRT) | HNSCC (FaDu, Cal-27), Pancreatic cancer | Synergistic increase in radiosensitivity; decreased colony formation [3] [4] | | Topotecan | Various cancer cell lines & organoids | Significant synergy in cytotoxicity [6] |

Detailed Experimental Protocols

To facilitate the reproduction and critical evaluation of these preclinical findings, here are the detailed methodologies for key experiments cited in the results.

Cell Viability Assay (Resazurin Assay)

This protocol is based on experiments in HNSCC cell lines [3].

- Cell Lines: FaDu and Cal-27.

- Seeding: 5,000 cells per well in a 96-well plate.

- Incubation: After 24 hours, treat cells with this compound alone (0.031-1 µM) or in combination with other agents (e.g., cisplatin, irradiation).

- Control: 0.1% DMSO.

- Incubation Period: 72 hours.

- Detection: Remove medium and incubate with culture medium containing 56 µM resazurin for 2-3 hours.

- Measurement: Measure absorbance at 570 nm using a microplate reader (e.g., TECAN SPARK 10M).

- Analysis: Calculate IC50 values using a nonlinear regression model with a variable slope.

Clonogenic Survival Assay

This protocol was used to measure the long-term cytotoxic effects of this compound combined with radiation [3].

- Cell Seeding:

- Cal-27: 250, 250, 500, and 1000 cells per well for 0, 2, 4, and 6 Gy, respectively.

- FaDu: 300, 300, 600, 1200 cells per well for 0, 2, 4, and 6 Gy, respectively.

- Treatment: After 24 hours of incubation, treat cells with this compound (0.016–0.125 µM) and radiation (0–6 Gy).

- Drug Exposure: After 72 hours, replace the this compound-containing medium with normal medium.

- Colony Formation: Incubate for an additional ten days.

- Staining and Counting: Scan and evaluate colonies. A colony is defined as containing more than 50 cells. Use image analysis software (e.g., ImageJ) with a "analyze particles" function for counting.

Apoptosis Assay (Caspase 3/7 Activation)

This protocol measures the induction of apoptosis following treatment [3].

- Format: 96-well plate with 5,000 cells per well.

- Treatment: After 24 hours of seeding, treat cells with:

- This compound alone (Cal-27: 0.25 µM; FaDu: 0.5 µM).

- Combination with cisplatin (Cal-27: 2.5 µM; FaDu: 5 µM).

- Combination with radiation (4 Gy).

- Incubation: 48 hours.

- Detection: Use the Caspase-Glo 3/7 Assay according to the manufacturer's protocol. Incubate the plate with the reagent for 30 minutes at room temperature.

- Measurement: Record luminescence using a microplate reader.

- Analysis: Normalize luminescence levels to the DMSO control group.

Key Experimental Considerations

- Timing of Administration: Preclinical data strongly suggests that the efficacy of this compound is scheduling-dependent. Administering this compound approximately 12-24 hours after DNA-damaging chemotherapy (e.g., gemcitabine, cisplatin) was found to be optimal, coinciding with peak ATR activation [2] [5].

- Pharmacodynamic Biomarkers: To confirm target engagement in experiments, monitor the phosphorylation status of key ATR substrates, such as:

References

- 1. Discovery of ATR kinase inhibitor this compound (VX-970, ... [sciencedirect.com]

- 2. Phase 1 study of the ATR inhibitor this compound (formerly M6620...) [pmc.ncbi.nlm.nih.gov]

- 3. The ATR inhibitor this compound acts as a radio [pmc.ncbi.nlm.nih.gov]

- 4. | VE-822 | ATR inhibitor | this compound | TargetMol antitumor [targetmol.com]

- 5. Population pharmacokinetics of ATR inhibitor this compound ... [link.springer.com]

- 6. ATR Inhibitor Combinations Begin to Tackle DNA Damage Repair in... [targetedonc.com]

- 7. Phase 1 clinical trial of the ataxia telangiectasia and Rad3 ... [pubmed.ncbi.nlm.nih.gov]

Recommended Phase 2 Doses (RP2D) of Berzosertib in Combination Therapies

| Combination Therapy | Berzosertib RP2D & Schedule | Chemotherapy Dose & Schedule | Cycle Length | Key Associated Toxicities |

|---|---|---|---|---|

| This compound + Gemcitabine [1] | 210 mg/m² IV, Days 2 & 9 | Gemcitabine 1000 mg/m² IV, Days 1 & 8 | 21 days | Myelosuppression (neutropenia, thrombocytopenia), fatigue, nausea [1] |

| This compound + Cisplatin [2] | 140 mg/m² IV, Days 2 & 9 | Cisplatin 75 mg/m² IV, Day 1 | 21 days | Myelosuppression, potential for nephrotoxicity and neurotoxicity associated with cisplatin [2] |

| This compound + Carboplatin [2] | 90 mg/m² IV, Days 2 & 9 | Carboplatin AUC 5 IV, Day 1 | 21 days | Myelosuppression [2] |

| This compound + Cisplatin + Veliparib [3] | 210 mg/m² IV, Days 2 & 9 | Cisplatin 40 mg/m² (D1/D8); Veliparib 200 mg BID (D1-3, D8-10) | 21 days | Myelosuppression (anemia, thrombocytopenia, leukopenia, neutropenia) [3] |

Scientific Rationale for the Dosing Schedule

The established dosing schedule for this compound is strategically designed to target cancer cells at their most vulnerable state, a concept known as synthetic lethality.

- Mechanism of Action: this compound is a highly potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase [4] [1]. ATR is a key regulator of the DNA damage response (DDR), activated by DNA single-strand breaks and replication stress [5]. Many cancer cells have a deficient G1/S checkpoint (often due to TP53 mutations), making them heavily reliant on the ATR-controlled S and G2/M checkpoints for DNA repair and survival [4] [5].

- Synergy with Chemotherapy: DNA-damaging agents like gemcitabine and cisplatin cause replication stress, which strongly activates ATR. Inhibiting ATR with this compound prevents cancer cells from repairing this damage, leading to replication fork collapse, accumulation of double-strand breaks, and ultimately, cell death [4] [1].

- Timing of Administration: Preclinical studies demonstrated that ATR inhibition is most effective when administered shortly after chemotherapy, coinciding with peak ATR activation [4] [1] [2]. Administering this compound 18-24 hours after gemcitabine (i.e., on Day 2 of a cycle starting with gemcitabine on Day 1) takes advantage of this peak activation, maximizing tumor cell killing while potentially sparing normal cells [1].

The diagram below illustrates this core rationale and the established dosing schedule for the this compound + Gemcitabine combination.

Experimental Protocol: this compound with Gemcitabine

This protocol is based on the regimen validated in a phase 2 trial for platinum-resistant high-grade serous ovarian cancer and a phase 1 solid tumour trial [6] [1].

Patient Selection and Pre-treatment Considerations

- Indication: This combination has been studied in patients with advanced solid tumours, showing particular efficacy in platinum-resistant high-grade serous ovarian cancer [6] [1].

- Key Eligibility:

- Histologically confirmed metastatic or unresectable solid tumour.

- Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

- Adequate bone marrow, liver, and kidney function.

- Dose Modifications: Pre-define criteria for dose reductions or delays based on toxicity, particularly for hematological toxicities like neutropenia and thrombocytopenia [1].

Reconstitution and Administration

- This compound:

- Gemcitabine:

Safety and Monitoring Plan

- Clinical and Laboratory Monitoring:

- Perform complete blood counts (CBC) with differential before each treatment and weekly to monitor for myelosuppression.

- Assess comprehensive metabolic panel to monitor liver and kidney function.

- Management of Adverse Events:

Key Supporting Clinical Evidence

- Randomized Phase 2 Trial (NCT02595892): In patients with platinum-resistant high-grade serous ovarian cancer, this compound (210 mg/m², D2/D9) plus gemcitabine significantly improved median progression-free survival to 22.9 weeks, compared to 14.7 weeks with gemcitabine alone. The hazard ratio was 0.57, indicating a 43% reduction in the risk of progression or death [6].

- Phase 1 Safety Study (NCT02157792): This trial established the 210 mg/m² dose in combination with gemcitabine as the RP2D. The combination was well-tolerated, with a safety profile dominated by manageable myelosuppression. The study confirmed that gemcitabine did not alter the pharmacokinetics of this compound [1].

Research Applications and Future Directions

The RP2D for this compound with gemcitabine provides a validated backbone for further research. Future directions include:

- Novel Combinations: Evaluating this compound with other DNA-damaging agents (e.g., topotecan, irinotecan), PARP inhibitors (e.g., veliparib), and immunotherapy [4] [3].

- Biomarker Development: Identifying predictive biomarkers (e.g., mutations in specific DDR pathways) to select patients most likely to benefit from ATR inhibition [1] [2].

I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific combination regimens or preclinical models, feel free to ask.

References

- 1. Phase 1 study of the ATR inhibitor this compound (formerly ... [nature.com]

- 2. Population pharmacokinetics of ATR inhibitor this compound ... [link.springer.com]

- 3. Safety and Tolerability of this compound , an... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. The ATR inhibitor this compound acts as a radio [pmc.ncbi.nlm.nih.gov]

- 6. a multicentre, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Trial: NCT02589522 - My Cancer Genome [mycancergenome.org]

Berzosertib pharmacokinetics plasma concentration time-course

Quantitative Pharmacokinetic Profile

The table below summarizes the key population PK parameters of Berzosertib, characterized by a linear two-compartment model across a dose range of 18–480 mg/m² [1].

| Parameter (Symbol) | Value (Typical Patient) | Notes / Source |

|---|---|---|

| Model Structure | Two-compartment, linear | Describes plasma concentration-time course [1] |

| Clearance (CL) | 65 L/h | Accounts for inter-individual variability [1] |

| Intercompartmental CL (Q) | 295 L/h | Distributional clearance between compartments [1] |

| Central Volume (V1) | 118 L | Volume of the central compartment [1] |

| Peripheral Volume (V2) | 1030 L | Volume of the peripheral compartment [1] |

| Terminal Half-Life | ~17 hours | Estimated from population PK model [1] |

| p-Chk1 IC50 | ~110 ng/mL | Total plasma conc. for 50% inhibition (preclinical-derived) [1] |

Metabolism, Excretion, and Distribution

Further studies elucidate the disposition and tissue distribution of this compound, which are critical for its application.

- Mass Balance and Excretion: A recent human microtracer study showed that this compound is cleared predominantly via hepatic metabolism [2] [3]. By day 14, mean total recovery of drug-related material was 89.5%, with 73.7% excreted in feces and 15.8% in urine [2] [3]. This confirms limited renal excretion of the parent drug.

- Metabolism and Circulating Metabolites: Metabolism is extensive, primarily mediated by CYP3A4 [1]. In plasma, unchanged this compound accounted for only about 22% of the total drug-related material, with the rest being metabolites [2] [3]. The major circulating metabolite is M11, which constitutes 28.2% of drug-related material and is pharmacologically inactive [2] [3].

- Brain Distribution: A critical finding for central nervous system (CNS) applications is that this compound has limited and heterogeneous delivery to the brain [4]. It is a substrate for efflux transporters (P-gp and Bcrp) at the blood-brain barrier and has high binding to brain tissue, leading to low free drug concentrations, particularly in regions where the BBB is intact [4].

Experimental Protocols for Key Assays

For researchers aiming to study this compound, here are methodologies for core pharmacokinetic and metabolic assays.

Protocol 1: Quantifying this compound in Plasma Using LC-MS/MS

This protocol is adapted from the bioanalytical methods used in clinical PK studies [1].

- 1. Sample Collection: Collect blood samples into tubes containing K₂EDTA as an anticoagulant. Centrifuge at 1500-2000 × g for 10 minutes at 4°C to separate plasma. Store plasma at -70°C or below until analysis [1].

- 2. Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice or in a refrigerator.

- Aliquot 50 µL of plasma into a microcentrifuge tube.

- Add 150 µL of internal standard (IS) solution in acetonitrile (e.g., a stable isotope-labeled this compound analog) to precipitate proteins.

- Vortex vigorously for 1-2 minutes and then centrifuge at >10,000 × g for 10 minutes.

- Transfer the clear supernatant to an autosampler vial for injection.

- 3. Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7-2.6 µm particle size).

- Mobile Phase A: Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

- Gradient: Start at 5% B, increase to 95% B over 3-5 minutes, hold for 1 minute, then re-equilibrate.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5-10 µL.

- 4. Tandem Mass Spectrometry (MS/MS) Detection:

- Ionization: Electrospray Ionization (ESI), positive mode.

- Monitoring Transitions: Use multiple reaction monitoring (MRM).

- For this compound: m/z 464.2 → 352.1 (quantifier) and 464.2 → 178.1 (qualifier).

- For the Internal Standard: Monitor its specific MRM transition.

- 5. Data Analysis: Generate a calibration curve using spiked plasma standards (e.g., 1-1000 ng/mL) and calculate concentrations using the ratio of analyte peak area to IS peak area with weighted (1/x²) linear regression.

Protocol 2: Determining Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

This method is suitable for assessing the free fraction of this compound [3].

- 1. Preparation:

- Hydrate the RED device (8 kDa molecular weight cutoff membrane) with phosphate-buffered saline (PBS) for 15-20 minutes before use.

- Spike this compound into blank human plasma to achieve a therapeutically relevant concentration (e.g., 500 ng/mL).

- 2. Dialysis:

- Load 200 µL of the spiked plasma sample into the sample chamber (red insert).

- Add 350 µL of PBS into the buffer chamber.

- Seal the plate and incubate at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours with gentle agitation (to reach equilibrium).

- 3. Post-Dialysis Sample Analysis:

- After incubation, pipette 50 µL aliquots from both the plasma and buffer chambers.

- To mitigate matrix effects, add the 50 µL plasma aliquot to 150 µL of blank PBS, and the 50 µL buffer aliquot to 150 µL of blank plasma. This creates matched matrices.

- Process all samples using the protein precipitation method described in Protocol 1 and analyze via LC-MS/MS.

- 4. Calculation:

- Calculate the free fraction (% unbound) using the formula:

% Unbound = (Peak Area in Buffer Chamber / Peak Area in Plasma Chamber) × 100%

- Calculate the free fraction (% unbound) using the formula:

Pharmacokinetic Pathway and Disposition Workflow

The following diagram synthesizes the key ADME (Absorption, Distribution, Metabolism, Excretion) processes of this compound, integrating data from population PK, mass balance, and tissue distribution studies [4] [2] [3].

Key Clinical and Research Implications

- Dosing in Combination Therapy: The RP2D for this compound varies with the partner chemotherapy (e.g., 210 mg/m² with gemcitabine, 140 mg/m² with cisplatin) [5] [1]. Dosing is typically scheduled 1-2 days after chemotherapy to coincide with peak ATR activation [1].

- Overcoming Distribution Barriers: The limited brain penetration due to efflux transporters is a crucial consideration for treating brain tumors or metastases [4]. Strategies to inhibit these transporters or develop analogs with better brain penetration may be needed.

- Drug-Drug Interactions (DDI): As a CYP3A4 substrate, this compound has a potential for interactions with strong inhibitors or inducers of this enzyme, warranting caution in co-administration [1].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific methodology, please feel free to ask.

References

- 1. Population pharmacokinetics of ATR inhibitor this compound in ... [pmc.ncbi.nlm.nih.gov]

- 2. Microtracer-Based Assessment of the Mass Balance ... [pubmed.ncbi.nlm.nih.gov]

- 3. Microtracer‐Based Assessment of the Mass Balance ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain Distribution of this compound : An Ataxia Telangiectasia and... [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 study of the ATR inhibitor this compound in combination with... [nature.com]

Berzosertib combination with cisplatin gemcitabine protocol

Summary of Clinical Trial Protocols & Outcomes

| Cancer Type / Trial Phase | Treatment Arms & Dosing Schedule | Recommended Phase 2 Dose (RP2D) | Key Efficacy Findings | Primary Toxicities |

|---|

| Advanced Solid Tumours (Phase 1) [1] | Berzosertib + Gemcitabine: Gemcitabine 1000 mg/m², Days 1 & 8 + this compound, Days 2 & 9, Q3W.

This compound + Gemcitabine + Cisplatin: Gemcitabine 875 mg/m², Days 1 & 8 + Cisplatin 60 mg/m², Day 1 + this compound, Days 2 & 9, Q3W. | this compound 210 mg/m² + Gemcitabine 1000 mg/m² (no cisplatin). | Most patients achieved best response of Partial Response (PR) or Stable Disease (SD). [1] | Not specified for RP2D; Dose-Limiting Toxicities (DLTs) observed during escalation. [1] | | Platinum-Resistant High-Grade Serous Ovarian Cancer (Phase 2) [2] [3] | Control: Gemcitabine 1000 mg/m², Days 1 & 8, Q3W.

Experimental: Gemcitabine 1000 mg/m², Days 1 & 8 + this compound 210 mg/m², Days 2 & 9, Q3W. | Protocol used fixed dose (this compound 210 mg/m²). [2] | Improved median PFS (22.9 vs. 14.7 weeks); Final OS analysis suggested benefit in PFI ≤3 months and ATM-negative/low subgroups. [2] [3] | Neutropenia (47%), thrombocytopenia (24%). [2] | | Advanced Urothelial Carcinoma (Phase 2) [4] [5] | Control: Cisplatin 70 mg/m², Day 1 + Gemcitabine 1000 mg/m², Days 1 & 8, Q3W.

Experimental: Cisplatin 60 mg/m², Day 1 + Gemcitabine 875 mg/m², Days 1 & 8 + this compound 90 mg/m², Days 2 & 9, Q3W. | Not defined (trial did not show benefit). [4] | No PFS benefit (median 8.0 months for both); shorter median OS with this compound (14.4 vs. 19.8 months). [4] [5] | Increased grade 3/4 thrombocytopenia (59% vs. 39%) and neutropenia (37% vs. 27%). [4] | | Advanced Solid Tumours (Phase 1, Cisplatin Combo) [6] | Cisplatin 75 mg/m², Day 1 + this compound 140 mg/m², Days 2 & 9, Q3W. | this compound 140 mg/m² + Cisplatin 75 mg/m². [6] | 4 patients achieved Partial Response (2 confirmed). [6] | Neutropenia (20%), anemia (16.7%). [6] |

Detailed Experimental Protocols

The following workflows and details are synthesized from the referenced clinical trials to illustrate the general methodology.

General Workflow for this compound Combination Therapy Trials

The diagram below outlines a common structure for these clinical trials, from patient enrollment through treatment and assessment.

Detailed Dosing and Administration Schedule

A standard 21-day cycle (Q3W) was used across trials. The timing of this compound administration approximately 24 hours after chemotherapy is based on preclinical data suggesting this sequence optimizes efficacy [1] [6].

Administration Notes:

- This compound: Administered as an intravenous (IV) infusion over 1 hour [4] [6].

- Gemcitabine: Typically administered as an IV infusion on Days 1 and 8.

- Cisplatin: Administered as an IV infusion on Day 1, with standard pre- and post-hydration as per institutional guidelines.

- Dose Modifications: Protocols included detailed plans for dose reductions and delays in response to specific toxicities, particularly hematological adverse events like neutropenia and thrombocytopenia [4].

Mechanism of Action and Biomarker Insights

The rationale for combining this compound with DNA-damaging agents like gemcitabine and cisplatin is based on targeting the DNA Damage Response (DDR) pathway.

Promising Predictive Biomarkers: Research suggests that certain tumor characteristics may predict better response to this compound combination therapy [3]:

- ATM deficiency: Loss of ATM protein expression, as determined by immunohistochemistry (IHC).

- Low Replication Stress (RS) genomic signature: Tumors without specific genomic alterations associated with high replication stress (e.g., RB1 loss, CCNE1 amplification).

- Mutational Signature 3 (Sig3): A genomic pattern associated with homologous recombination repair (HRR) deficiency.

Critical Safety Considerations

The primary dose-limiting toxicities are hematological, requiring careful monitoring and management [1] [4]:

- Myelosuppression: Increased incidence of grade 3/4 neutropenia and thrombocytopenia was observed when this compound was added to chemotherapy regimens [2] [4].

- Dose Reductions: The increased toxicity in the urothelial carcinoma trial necessitated more frequent dose reductions of cisplatin and gemcitabine in the this compound arm, which may have contributed to the lack of efficacy observed [4] [5].

- Other Toxicities: Common adverse events included anemia, fatigue, and nausea. Serious adverse events, including one treatment-related death due to pneumonitis, have been reported [2].

Key Conclusions for Researchers

The efficacy of this compound combinations is highly context-dependent. The most promising data to date is in platinum-resistant high-grade serous ovarian cancer, particularly in biomarker-selected populations [2] [3]. In contrast, the combination did not improve outcomes in advanced urothelial carcinoma and was associated with greater toxicity [4] [5]. Future clinical development should focus on patient selection based on predictive biomarkers of replication stress and DNA repair deficiency.

References

- 1. Phase 1 study of the ATR inhibitor this compound (formerly ... [nature.com]

- 2. a multicentre, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized Phase II Study of Gemcitabine With or Without ... [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Cisplatin and Gemcitabine With or Without ... [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Cisplatin and Gemcitabine With or Without ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 1 study of the ATR inhibitor this compound in combination ... [pmc.ncbi.nlm.nih.gov]

Berzosertib chemoradiotherapy scheduling esophagus cancer

Clinical Trial Summary and Quantitative Data

The CHARIOT trial (NCT03641547) was a Phase I, open-label, dose-escalation study investigating berzosertib combined with chemoradiotherapy [1] [2] [3]. It featured two cohorts and employed the Time-to-Event Continual Reassessment Method (TiTE-CRM) for dose optimization. Key quantitative findings on safety, dosing, and preliminary efficacy are summarized below.

Table 1: CHARIOT Trial Cohort A1 - this compound with Radiotherapy (Esophageal Cancer) [1] [2]

| Parameter | Details |

|---|---|

| Patient Population | Oesophageal cancer (n=16) for palliative treatment |

| Radiotherapy Regimen | 35 Gy in 15 fractions over 3 weeks |

| This compound Dosing | Tested across six dose levels; administered twice weekly on radiotherapy days |

| Recommended Phase II Dose (RP2D) | 240 mg/m² |

| Dose-Limiting Toxicities (DLTs) | None observed |

| Most Common Grade 3 TRAE | Rash (occurred in 5 patients) |

| Conclusion | Combination was feasible and well-tolerated |

Table 2: CHARIOT Trial Cohort A2 - this compound with Chemotherapy (Advanced Solid Tumours) [1] [2]

| Parameter | Details |

|---|---|

| Patient Population | Advanced solid tumours (n=18) |

| Chemotherapy Regimen | Cisplatin (60 mg/m², Day 1) + Capecitabine (625 mg/m² BID, 21-day cycle) for up to 6 cycles |

| This compound Dosing | Once weekly |

| Recommended Phase II Dose (RP2D) | 140 mg/m² |

| Dose-Limiting Toxicities (DLTs) | 7 DLTs occurred in 2 patients |

| Most Common Grade ≥3 TRAEs | Neutropenia, Thrombocytopenia |

| Treatment-Related Deaths | None reported |

Table 3: Preliminary Efficacy in Irradiated Tumors (Ceralasertib Study) [4] This data from a similar ATR inhibitor (ceralasertib) with palliative radiotherapy provides context for potential efficacy:

| Best Response | Number of Patients (n=23) | Percentage |

|---|---|---|

| Complete Response (CR) | 2 | 9% |

| Partial Response (PR) | 6 | 26% |

| Stable Disease (SD) | 13 | 57% |

| Progressive Disease (PD) | 2 | 9% |

Detailed Experimental Protocol

The following methodology is based on the CHARIOT trial design [2].

Study Design

- Type: Single-arm, open-label, multi-center Phase I dose-escalation study.

- Dose Escalation Method: Time-to-Event Continual Reassessment Method (TiTE-CRM). This allows for continuous modeling of the dose-toxicity relationship as patient data accumulates, without requiring the full observation period to be complete before enrolling new patients.

Treatment Schedule

- Cohort A1 (this compound + Radiotherapy):

- Cohort A2 (this compound + Chemotherapy):

Key Assessments and Definitions

- Dose-Limiting Toxicity (DLT): The trial typically defines DLTs as certain severe (Grade 4) hematological toxicities or clinically significant Grade 3 non-hematological toxicities occurring within a specified observation period (e.g., the first cycle). The exact definition is protocol-specific.

- Safety Monitoring: Adverse events are graded according to the NCI Common Terminology Criteria for Adverse Events (CTCAE). Patients are monitored for both acute and late toxicities.

- Efficacy Evaluation: Tumor response is assessed radiologically (e.g., via CT scans) using standard criteria like RECIST (Response Evaluation Criteria in Solid Tumors). The "best overall response" in irradiated tumors is recorded.

Mechanistic and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the clinical trial workflow.

Diagram 1: ATR Inhibition Radiosensitization Mechanism

This diagram illustrates the theoretical basis for combining this compound with radiotherapy [2] [5].

Title: Mechanism of ATR Inhibition Radiosensitization

Diagram 2: CHARIOT Trial Workflow (Cohort A1)

This diagram outlines the patient journey and key decision points in the Cohort A1 protocol [2].

Title: CHARIOT Trial A1 Cohort Workflow

Discussion and Key Insights

- Feasibility and Safety: The CHARIOT trial demonstrates that combining this compound with palliative radiotherapy in esophageal cancer is feasible and well-tolerated, with no DLTs reported in the A1 cohort [1] [2]. The most notable related adverse event was rash.

- Dosing Distinction: The RP2D for this compound differs based on the combination partner: 240 mg/m² with radiotherapy and 140 mg/m² with cisplatin/capecitabine chemotherapy [1]. This highlights the importance of context-specific dosing.

- Mechanistic Rationale: The combination is grounded in strong preclinical data. This compound inhibits ATR, a key kinase in the DNA damage response. By blocking ATR, cancer cells (often with impaired p53 function) are unable to repair radiation-induced DNA damage, leading to mitotic catastrophe and cell death [2] [5].

- Future Directions: The data from this Phase I trial support further investigation in a Phase II setting to more rigorously evaluate the efficacy of this combination [1] [3].

References

- 1. a phase I study of this compound with chemoradiotherapy in ... [pubmed.ncbi.nlm.nih.gov]

- 2. CHARIOT: a phase I study of this compound with ... [pmc.ncbi.nlm.nih.gov]

- 3. CHARIOT: a phase I study of this compound with ... - UCL Discovery [discovery.ucl.ac.uk]

- 4. Tumor control and immune activation through palliative ... [pmc.ncbi.nlm.nih.gov]

- 5. The ATR inhibitor this compound acts as a radio [pmc.ncbi.nlm.nih.gov]

Berzosertib pharmacodynamic biomarker p-Chk1 inhibition

Introduction to Berzosertib and ATR Inhibition

This compound (formerly M6620, VX-970) is a first-in-class, highly potent and selective inhibitor of the ataxia telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response (DDR) [1]. ATR is activated in response to replication stress and DNA damage, playing a critical role in stabilizing replication forks and initiating cell cycle checkpoints [2]. In cancer cells with elevated replication stress due to oncogenic activation or defects in other DDR pathways (e.g., ATM or p53), ATR inhibition leads to synthetic lethality, causing replication fork collapse and cell death [2] [3]. This compound is currently in multiple Phase I and II clinical trials, primarily in combination with DNA-damaging chemotherapeutic agents like cisplatin, carboplatin, and gemcitabine [1].

p-CHK1 as a Pharmacodynamic Biomarker for this compound

Rationale for p-CHK1 as a Primary Biomarker

Checkpoint kinase 1 (CHK1) is a primary downstream substrate of ATR. ATR phosphorylates CHK1 on several residues, including Serine 345 (p-S345) [2]. This phosphorylation event is a direct measure of ATR kinase activity, making p-CHK1 (S345) a proximal and mechanistically rational pharmacodynamic (PD) biomarker for assessing this compound target engagement [4] [5].

Preclinical and clinical studies have consistently used the inhibition of p-CHK1 to confirm that this compound is effectively hitting its intended target. The total plasma concentration of this compound needed to achieve 50% inhibition (IC50) of p-CHK1 in humans was estimated to be approximately 110 ng/mL (95% CI: 62–158 ng/mL) after adjusting for species differences in plasma protein binding [4]. Model simulations have confirmed that at the recommended Phase II doses in combination with chemotherapy, this compound concentrations exceed this p-CHK1 IC50 [4] [5].

Quantitative Biomarker Data

Table 1: Quantitative Summary of p-CHK1 Inhibition by this compound

| Parameter | Value | Context / Notes | Source |

|---|---|---|---|

| p-CHK1 IC50 | ~110 ng/mL | Total plasma conc. (95% CI: 62-158 ng/mL) | [4] |

| This compound IC50 (Cellular ATR) | 19 nM | Potency in cellular assays | [1] |

| Optimal Admin. Timing | 12-24 hrs after chemo | Corresponds to peak p-CHK1 activation | [4] [3] |

| Biomarker Limitation | Insufficiently sensitive as monotherapy | More robust when combined with genotoxic agents | [2] |

Limitations and Emerging Biomarkers

While p-CHK1 is a validated biomarker, it has a key limitation: its inhibition can be insufficiently sensitive for monitoring this compound activity without co-administration of a genotoxic agent (e.g., hydroxyurea, cisplatin) in some clinical contexts [2]. Furthermore, the subcellular localization of p-CHK1 may have predictive value. One study found that nuclear-specific enrichment of p-CHK1 correlated with increased sensitivity to the ATR inhibitor elimusertib, suggesting its potential as a predictive biomarker [6].

Recent phosphoproteomic screens have identified a range of novel ATR-dependent phosphorylation events beyond CHK1 that are highly sensitive to this compound and its analog gartisertib [2]. These newly discovered substrates represent candidates for a next generation of ATR biomarkers with potentially improved sensitivity and specificity [2].

Experimental Protocols for p-CHK1 Analysis

Preclinical Protocol: Measuring p-CHK1 Inhibition In Vivo

This protocol is adapted from population PK/PD studies that correlated this compound exposure with p-CHK1 inhibition in tumor-bearing mice [4].

Materials:

- This compound (formulated for in vivo administration)

- DNA-damaging chemotherapeutic agent (e.g., gemcitabine, cisplatin)

- Animal model (e.g., tumor xenograft mice)

- Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

- Antibodies: anti-p-CHK1 (S345), total CHK1

- Western blot equipment or immunohistochemistry (IHC) supplies

Procedure:

Tumor Implantation and Treatment:

- Implant mice with human tumor xenografts.

- Administer the chemotherapy partner (e.g., gemcitabine 100 mg/kg i.p.) at time T=0.

- Administer this compound at a defined time point post-chemotherapy (e.g., 18 hours later) to coincide with peak p-CHK1 activation. Include vehicle control groups.

Tumor Collection and Processing:

- Euthanize animals at predetermined time points post-berzosertib dosing (e.g., 2, 6, 24 hours).

- Excise tumors and immediately snap-freeze in liquid nitrogen for Western blotting or place in formalin for IHC.

Biomarker Analysis (Western Blot):

- Homogenize frozen tumor tissue in ice-cold lysis buffer.

- Quantify protein concentration in the lysates.

- Resolve equal amounts of protein by SDS-PAGE and transfer to a membrane.

- Probe the membrane with anti-p-CHK1 (S345) antibody. Strip and re-probe for total CHK1 to normalize for loading.

- Quantify band intensities and express p-CHK1 levels as a ratio to total CHK1.

Biomarker Analysis (IHC):

- For formalin-fixed paraffin-embedded (FFPE) tumor sections, perform IHC staining using a validated anti-p-CHK1 (S345) antibody.

- Score staining intensity (e.g., H-score) and note subcellular localization (nuclear vs. cytoplasmic) [6].

Clinical Protocol: Monitoring p-CHK1 in Patient Samples

This protocol is based on the design of Phase I clinical trials (e.g., NCT02157792) that assessed p-CHK1 as a PD biomarker [4] [3].

Materials:

- Patient whole blood or tumor biopsy samples

- EDTA or heparin blood collection tubes

- Lymphocyte separation medium (for PBMC isolation)

- IHC or Western blot supplies, or other validated assay (e.g., ELISA)

Procedure:

Patient Dosing and Sample Collection:

- Administer chemotherapy (e.g., cisplatin 75 mg/m² on Day 1).

- Administer this compound (e.g., 140 mg/m² on Days 2 and 9) via intravenous infusion every 3 weeks [3].

- Collect paired tumor biopsies (if feasible) or peripheral blood mononuclear cells (PBMCs) at baseline and at one or more post-dose time points (e.g., 2-24 hours after this compound infusion).

PBMC Isolation:

- Collect blood in anticoagulant tubes.

- Dilute blood with PBS and layer over lymphocyte separation medium.

- Centrifuge to isolate the PBMC layer.

- Wash PBMCs with PBS and lyse for subsequent analysis.

p-CHK1 Measurement:

- Analyze p-CHK1 levels in PBMC lysates or tumor biopsies using a validated method such as Western blot, IHC, or a sensitive immunoassay.

- For IHC on tumor biopsies, pathologists should evaluate the staining in a blinded manner. The nuclear p-CHK1 staining intensity may be particularly informative [6].

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the underlying biology and experimental approach.

ATR-CHK1 Signaling Pathway and this compound Inhibition

Diagram 1: ATR-CHK1 Signaling Pathway. This compound inhibits active ATR, preventing the phosphorylation and activation of CHK1. This abrogates key DNA damage responses like cell cycle arrest and fork stabilization, leading to replication fork collapse and cell death, particularly in cancer cells.

Experimental Workflow for p-CHK1 Biomarker Analysis

Diagram 2: Experimental Workflow for p-CHK1 Analysis. The sequential process for assessing this compound pharmacodynamics in a preclinical or clinical setting, from treatment administration to biomarker quantification and correlation with pharmacokinetic data.

Conclusion

The measurement of p-CHK1 (S345) inhibition remains a cornerstone for evaluating the pharmacodynamic activity of this compound in both preclinical models and clinical trials. The protocols outlined here provide a standardized framework for researchers to reliably assess target engagement. While p-CHK1 is a robust biomarker, especially in combination with genotoxic chemotherapy, the field is evolving towards novel phosphoproteomic-derived biomarkers discovered through advanced mass spectrometry techniques [2]. Incorporating these next-generation biomarkers, along with attention to factors like subcellular localization of p-CHK1 [6], will further refine patient stratification and optimize the clinical development of this compound and other ATR inhibitors.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Chemo-Phosphoproteomic Profiling with ATR Inhibitors ... This compound [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 study of the ATR inhibitor this compound in ... [nature.com]

- 4. Population pharmacokinetics of ATR inhibitor this compound in ... [pmc.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of ATR inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear pCHK1 as a potential biomarker of increased ... [pubmed.ncbi.nlm.nih.gov]

Application Notes: Mass Balance and Metabolite Identification of Berzosertib

1. Introduction Berzosertib is a potent, first-in-class small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response (DDR) [1]. It is currently in Phase 2 clinical development for various advanced solid tumors, often in combination with DNA-damaging chemotherapeutic agents [2]. Understanding the clearance mechanisms and metabolic fate of an investigational drug is a critical component of its clinical pharmacology program. A recent human mass balance study utilizing a radioactive microtracer approach and Accelerator Mass Spectrometry (AMS) has provided a comprehensive profile of this compound's disposition, identifying metabolic clearance as the predominant pathway and characterizing its major circulating metabolite, M11 [3] [4].

2. Key Findings from the Mass Balance Study A Phase 1, open-label study (NCT05246111) was conducted in patients with advanced solid tumors. Participants received a single intravenous dose of 210 mg/m² this compound containing approximately 3 µCi of [¹⁴C]this compound, followed by an extension period assessing this compound in combination with topotecan [3] [4].

- Mass Balance and Excretion: The study achieved a mean total recovery of 89.5% of the administered radioactivity by Day 14. The primary route of elimination was via the feces (73.7%), with a smaller proportion recovered in urine (15.8%) [3]. This indicates that biliary excretion and/or intestinal secretion of drug-related material are significant clearance mechanisms.

- Circulating Components: Pharmacokinetic analysis revealed that unchanged this compound accounted for only about 22% of the total drug-related material in plasma. The remaining 78% consisted of various circulating metabolites, which also exhibited a longer terminal elimination half-life than the parent drug [3] [4].

- Major Metabolite M11: The metabolite M11 was identified as the major circulating metabolite, representing 28.2% of the drug-related material in plasma. Importantly, M11 has been characterized as pharmacologically inactive, meaning that the primary anticancer activity is attributable to the parent drug, this compound [3].

3. Quantitative Data Summary Table 1: Mass Balance Recovery of [¹⁴C]this compound Radioactivity in Humans (n=6)

| Matrix | Cumulative Recovery (Mean % of Dose) |

|---|---|

| Feces | 73.7% |

| Urine | 15.8% |

| Total Recovery | 89.5% |

Table 2: Profile of Circulating Drug-Related Material in Plasma

| Component | Percentage of Total Radioactivity | Pharmacological Activity |

|---|---|---|

| Unchanged this compound | 22% | Active (ATR inhibitor) |

| Total Metabolites | 78% | - |

| Major Metabolite M11 | 28.2% | Inactive |

Detailed Experimental Protocol

The following protocol is adapted from the methods section of the recent microtracer study [4].

1. Study Design

- Type: Phase 1, 2-period, open-label study.

- Participants: Adults with advanced solid tumors and adequate organ function.

- Intervention (Period 1 - Mass Balance):

- Single intravenous dose of 210 mg/m² this compound.

- Dose co-administered with ~3 µCi of [¹⁴C]this compound as a radioactive microtracer.

- Patients were confined in the clinic until discharge criteria were met (e.g., >85% radioactivity recovered or consecutive days with <1% excretion).

- Sample Collection:

- Blood: Serial samples collected pre-dose up to 168 hours post-dose for plasma.

- Urine: Collected in intervals from pre-dose up to 168 hours.

- Feces: Collected every 24 hours up to 168 hours.

2. Bioanalytical Methods

- Total Radioactivity Measurement:

- Technique: Accelerator Mass Spectrometry (AMS).

- Method: An automated CO₂-combustion AMS method was used for quantitative analysis of ¹⁴C activity in plasma, whole blood, urine, and feces [4].

- Bioanalysis of this compound and M11:

- Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

- Method: Validated LC-MS/MS methods were used to determine the concentrations of unlabeled this compound in plasma and urine, and for the quantification of metabolite M11 in plasma [4].

- Metabolite Profiling and Identification:

- Technique: High-Resolution LC-MS and radiometric detection.

- Method: Profiling and structural identification of metabolites in excreta (urine and feces) and plasma were performed. This involved chromatographic separation followed by high-resolution mass spectrometric analysis to characterize the structure of metabolites, including M11 [3] [4].

- Plasma Protein Binding:

- Technique: Rapid Equilibrium Dialysis (RED).

- Method: The free fraction (fu) of this compound was determined using a rapid equilibrium dialysis device, followed by LC-MS/MS measurement of this compound concentrations in the buffer and plasma chambers [4].

Pathway and Workflow Visualization

The following diagrams illustrate the key signaling pathway targeted by this compound and the experimental workflow for its mass balance study.

Diagram 1: this compound's mechanism of action in the DNA Damage Response (DDR) pathway. By inhibiting ATR kinase, this compound prevents cancer cells from repairing DNA damage, leading to cell death [1] [5].

Diagram 2: Experimental workflow for the microtracer-based mass balance and metabolite identification study of this compound [3] [4].

Research Implications and Conclusion

The data from this study have several important implications for the continued development of this compound:

- Clearance Mechanism: The study definitively established that this compound is primarily cleared by extensive metabolism in humans, with renal excretion playing a minor role [3] [4]. This aligns with prior in vitro data suggesting metabolism mainly via CYP3A4 [6].

- Safety and Efficacy: The identification of M11 as a major but inactive metabolite indicates that the efficacy of this compound is directly linked to the parent drug exposure. The safety profile observed was consistent with prior clinical experience, with no new concerns identified [3].

- Informing Drug-Drug Interactions (DDI): Given the role of metabolic enzymes, the potential for interactions with strong CYP3A4 inducers or inhibitors should be considered in clinical practice and future study designs.

- Regulatory Compliance: The study successfully utilized modern microtracer and AMS technologies, which minimize radioactive exposure and meet regulatory expectations for characterizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile [4].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. - Drug Targets, Indications, Patents - Synapse this compound [synapse.patsnap.com]

- 3. Microtracer-Based Assessment of the Mass ... Balance [pubmed.ncbi.nlm.nih.gov]

- 4. Microtracer‐Based Assessment of the Mass Balance ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal pathways and precision therapy of small-cell lung ... [nature.com]

- 6. Population pharmacokinetics of ATR inhibitor this compound in ... [pmc.ncbi.nlm.nih.gov]

Hematological Toxicity Profiles of Berzosertib Combinations

The table below summarizes the main hematological toxicities observed across different berzosertib combination regimens, which form the basis for management recommendations.

| Combination Therapy | Most Common Grade ≥3 Hematological Toxicities (Incidence) | Recommended Management Strategies | Clinical Trial Phase & Citation |

|---|

| This compound + Irinotecan | Lymphopenia (30%), Neutropenia (29%), Anemia (25%) [1] | • Establish RP2D at This compound 270 mg/m² + Irinotecan 180 mg/m² (every 2 weeks). • Monitor for febrile neutropenia (a reported DLT) [1]. | Phase 1 [1] | | This compound + Cisplatin | Neutropenia (20%), Anemia (17%) [2] | • Establish RP2D at This compound 140 mg/m² (Days 2, 9) + Cisplatin 75 mg/m² (Day 1) (3-week cycle). • This sequence (cisplatin before this compound) is designed to manage toxicity based on preclinical models [2]. | Phase 1 [2] | | This compound + Gemcitabine | Thrombocytopenia, Neutropenia (DLTs reported) [3] | • Establish RP2D at This compound 210 mg/m² (Days 2, 9) + Gemcitabine 1000 mg/m² (Days 1, 8) (3-week cycle) [3]. | Phase 1 [3] | | This compound + Cisplatin + Gemcitabine | Significantly higher rates of Thrombocytopenia (59% vs. 39%) and Neutropenia (37% vs. 27%) vs. chemotherapy alone [4] [5] | • Attenuate chemotherapy doses at the start (e.g., Cisplatin 60 mg/m², Gemcitabine 875 mg/m²). • Active monitoring and dose reductions are critical; excessive chemotherapy attenuation to accommodate this compound may compromise efficacy [4] [5]. | Phase 2 [4] [5] |

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the underlying mechanism for hematological toxicity with ATR inhibitors like this compound? A1: Hematopoietic stem and progenitor cells in the bone marrow have a low tolerance for replication stress and rely heavily on the ATR-mediated DNA damage response (DDR) for survival and proliferation. Inhibiting ATR with this compound disrupts this critical pathway, sensitizing these rapidly dividing cells to DNA-damaging agents and leading to myelosuppression [6].

Q2: Why is the scheduling of this compound administration so important? A2: Preclinical data indicates that the optimal efficacy and potentially the toxicity profile of this compound are schedule-dependent. Administering this compound approximately 12-24 hours after chemotherapy (like cisplatin or gemcitabine) has been shown to be superior to simultaneous administration. This sequence allows the chemotherapy to first induce DNA damage and replication stress in cancer cells, which the subsequently administered ATR inhibitor then exacerbates [2] [3].